![molecular formula C20H27FN2O4 B3101417 (3AR,4R,6AS)-Tert-butyl 4-(benzyloxycarbonylamino)-3A-fluorohexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate CAS No. 1391728-16-7](/img/structure/B3101417.png)
(3AR,4R,6AS)-Tert-butyl 4-(benzyloxycarbonylamino)-3A-fluorohexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate
Overview
Description
(3AR,4R,6AS)-Tert-butyl 4-(benzyloxycarbonylamino)-3A-fluorohexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate is a useful research compound. Its molecular formula is C20H27FN2O4 and its molecular weight is 378.4 g/mol. The purity is usually 95%.
The exact mass of the compound (3AR,4R,6AS)-Tert-butyl 4-(benzyloxycarbonylamino)-3A-fluorohexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate is 378.19548551 g/mol and the complexity rating of the compound is 559. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (3AR,4R,6AS)-Tert-butyl 4-(benzyloxycarbonylamino)-3A-fluorohexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3AR,4R,6AS)-Tert-butyl 4-(benzyloxycarbonylamino)-3A-fluorohexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques and Applications : Hexahydrocyclopentapyrrolone derivatives, such as the compound , are crucial in various pharmacological applications due to their significant pharmacophore properties. An efficient synthesis process for a related compound, tert-butyl(3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, was developed, highlighting a cost-effective and commercially viable method for producing such pharmacologically important intermediates. This method involves the transformation of isoindole to diacid using KMnO4 mediated oxidative cleavage, demonstrating the compound's relevance in synthesizing pharmacologically active molecules (Bahekar et al., 2017).
Enantioselective Synthesis : Enantioselective synthesis plays a vital role in the production of compounds with specific chirality, essential for their biological activity. A related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, was synthesized using an iodolactamization step. This process is crucial for creating potent CCR2 antagonists, indicating the importance of such compounds in developing therapeutic agents (Campbell et al., 2009).
Structural and Mechanistic Insights : The structure and synthesis of such compounds provide valuable insights into their chemical properties and potential applications. For example, the synthesis of piperidine derivatives fused to a tetrahydrofuran ring involves intramolecular nucleophilic opening of the oxirane ring, leading to the formation of complex structures with potential pharmacological applications (Moskalenko & Boev, 2014).
properties
IUPAC Name |
tert-butyl (3aR,4R,6aS)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN2O4/c1-19(2,3)27-18(25)23-11-15-9-10-16(20(15,21)13-23)22-17(24)26-12-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3,(H,22,24)/t15-,16+,20-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRULFPYQAOEHCA-YRNRMSPPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C2(C1)F)NC(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H]([C@@]2(C1)F)NC(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001101423 | |
Record name | Cyclopenta[c]pyrrole-2(1H)-carboxylic acid, 3a-fluorohexahydro-4-[[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (3aR,4R,6aS)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001101423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1391728-16-7 | |
Record name | Cyclopenta[c]pyrrole-2(1H)-carboxylic acid, 3a-fluorohexahydro-4-[[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (3aR,4R,6aS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1391728-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopenta[c]pyrrole-2(1H)-carboxylic acid, 3a-fluorohexahydro-4-[[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (3aR,4R,6aS)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001101423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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